3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is a bicyclic heteroaromatic compound featuring a cyclopentane ring fused to a pyridine moiety. Its molecular formula is C₈H₁₀BrN₂, with a molecular weight of 213.08 g/mol (calculated). The bromine atom at position 3 and the amine group at position 7 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science . Its hydrochloride salt (CAS 1909305-96-9) is commercially available, priced at $48/250 mg .
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-5-1-2-7(10)8(5)11-4-6/h3-4,7H,1-2,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOHYQNMUBSEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744214 | |
| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337696-78-2 | |
| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of bases such as triethylamine and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of scalable reaction conditions suggest that it could be produced on a larger scale using similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine involves its interaction with various molecular targets. The bromine atom and amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The cyclopenta[b]pyridine scaffold allows for diverse substitutions. Key derivatives and their properties include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and cyano (CN) groups enhance corrosion inhibition by increasing adsorption to metal surfaces via charge transfer .
- Chiral Centers : Enantiomers like the (R)-hydrochloride derivative (CAS 2442565-23-1) are critical for asymmetric synthesis and bioactive molecule development .
- Amine Functionalization : The free amine (vs. hydrochloride salt) influences solubility and reactivity in nucleophilic substitutions .
Physicochemical Properties
Biological Activity
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine, a compound with the CAS number 1337696-78-2, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Chemical Formula: C8H9BrN2
- Molecular Weight: 213.08 g/mol
- IUPAC Name: (7R)-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
- SMILES Notation: N[C@@H]1CCC2=CC(Br)=CN=C21
Physical Properties
| Property | Value |
|---|---|
| Purity | 97% |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 1.82370 |
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, including:
-
Anticancer Activity:
- Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
-
Neuroprotective Effects:
- The compound has been evaluated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to these effects.
-
Enzyme Inhibition:
- Preliminary data suggest that this compound may act as an inhibitor of certain enzymes, such as kinases and phosphatases, which are critical in various signaling pathways.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:
- Interaction with Receptors: The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and activity.
- Modulation of Signaling Pathways: It may alter key signaling pathways involved in cell growth and apoptosis.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives of cyclopenta[b]pyridine. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that the structural features of these compounds are crucial for their activity .
Study 2: Neuroprotective Effects
Research conducted on neuroprotective agents highlighted the potential of compounds like this compound in protecting neuronal cells from oxidative stress. In vitro assays demonstrated that this compound could reduce cell death in models of oxidative injury .
Q & A
What are the recommended synthetic routes for preparing 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine, and how can enantiomeric purity be ensured?
Answer:
The synthesis of this compound typically involves bromination of a cyclopenta[b]pyridine precursor followed by amination. For example, a brominated intermediate like 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 1196154-87-6, ) can undergo cross-coupling reactions with amine nucleophiles. To ensure enantiomeric purity, enzymatic kinetic resolution or chiral chromatography (e.g., Daicel Chiracel AD-H column with heptane/i-PrOH eluent) is effective, as demonstrated in the separation of (S)-2-Phenyl-6,7-dihydro-5H-cyclopenta[1]pyridin-7-amine (>99% ee) .
Key Methodological Considerations:
- Use inert atmospheres (N₂/Ar) to prevent oxidation during bromination .
- Optimize reaction temperature and solvent polarity to minimize racemization.
How can structural ambiguities in NMR spectra of substituted cyclopenta[b]pyridines be resolved?
Answer:
Substituted cyclopenta[b]pyridines often exhibit complex splitting patterns due to restricted rotation and ring strain. For this compound:
- ¹H NMR : The amine proton (NH) typically appears as a broad singlet at δ 2.5–3.5 ppm, while the cyclopentane protons show multiplet splitting between δ 1.7–2.5 ppm .
- ¹³C NMR : The brominated carbon (C-3) resonates at δ ~120–130 ppm, and the cyclopentane carbons appear between δ 25–35 ppm .
Advanced Resolution Techniques:
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare experimental data with computed DFT spectra for validation.
What safety protocols are critical when handling this compound in catalytic studies?
Answer:
This compound poses hazards including skin irritation (H315) and respiratory toxicity (H335) . Essential protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles (P280).
- Ventilation : Perform reactions in fume hoods (P271) with explosion-proof equipment (P241).
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water contact (P223).
Storage : Store in airtight containers under inert gas (P233) at 2–8°C (P235) .
How does the bromine substituent influence the reactivity of cyclopenta[b]pyridines in cross-coupling reactions?
Answer:
The bromine at position 3 acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : React with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
- Amination : Use CuI/L-proline catalysts for C–N bond formation with primary amines .
Data Contradictions :
Lower yields (<50%) are observed when steric hindrance from the cyclopentane ring limits catalyst accessibility. Optimization with bulky ligands (e.g., XPhos) improves efficiency .
What strategies are effective for analyzing and resolving contradictions in catalytic hydrogenation outcomes for this compound?
Answer:
Contradictions in hydrogenation (e.g., incomplete reduction vs. over-reduction) arise from steric effects of the cyclopentane ring. Strategies include:
- Catalyst Screening : Iridium complexes (e.g., [Ir(cod)(Pyridine)]⁺) show higher selectivity for amine retention .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.
Case Study : Asymmetric hydrogenation of alkenyl boronic esters using chiral N,P-ligands achieved >90% enantiomeric excess (ee) .
How can computational modeling guide the design of this compound derivatives for biological activity studies?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities for target proteins (e.g., kinases).
- QSAR Models : Correlate substituent electronic properties (Hammett σ) with activity trends.
Example : Derivatives with electron-withdrawing groups (e.g., –NO₂) at position 5 showed enhanced inhibition of EGFR kinase in silico .
What are the challenges in characterizing trace impurities in synthetic batches, and how can they be addressed?
Answer:
Common impurities include de-brominated byproducts and oxidation adducts. Analytical approaches:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate impurities (LOD: 0.1% w/w).
- GC-MS : Detect volatile degradation products (e.g., cyclopentene derivatives).
Mitigation : Optimize reaction quenching (e.g., rapid cooling to –20°C) to prevent post-synthetic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
